molecular formula C20H25NO5 B13420747 6-(O-Carboxymethyl)oximinoestradiol

6-(O-Carboxymethyl)oximinoestradiol

Cat. No.: B13420747
M. Wt: 359.4 g/mol
InChI Key: PRQOHWPUWFGHPM-AXRWFTAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

6-(O-Carboxymethyl)oximinoestradiol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(O-Carboxymethyl)oximinoestradiol has a range of applications across various fields:

    Pharmaceuticals: It is used in the development of drugs that target estrogen receptors.

    Chemical Research: It serves as a biochemical tool in proteomics research.

    Material Science: It is utilized in the study of steroidal structures and their modifications.

    Biomedical Research: It aids in understanding the biological effects of modified hormones.

    Environmental Science: It is used in studies related to hormone disruption in the environment

Mechanism of Action

The mechanism of action of 6-(O-Carboxymethyl)oximinoestradiol involves its interaction with estrogen receptors. The incorporation of the oximino and carboxymethyl groups enhances its binding affinity and selectivity for these receptors. This interaction triggers a cascade of molecular events that modulate gene expression and cellular functions .

Comparison with Similar Compounds

6-(O-Carboxymethyl)oximinoestradiol is unique due to its modified structure, which provides enhanced biological properties compared to other estradiol derivatives. Similar compounds include:

These compounds share a common steroidal backbone but differ in their functional groups and biological activities.

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(E)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C20H25NO5/c1-20-7-6-14-13-3-2-12(22)8-11(13)9-16(21-26-10-18(24)25)19(14)15(20)4-5-17(20)23/h2-3,8,14-15,17,19,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-16+/t14-,15+,17+,19-,20+/m1/s1

InChI Key

PRQOHWPUWFGHPM-AXRWFTAESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)/C(=N/OCC(=O)O)/CC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=NOCC(=O)O)CC4=C3C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.